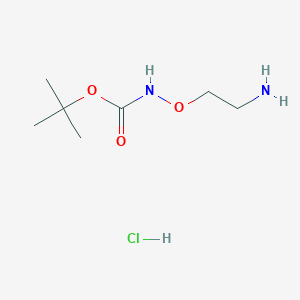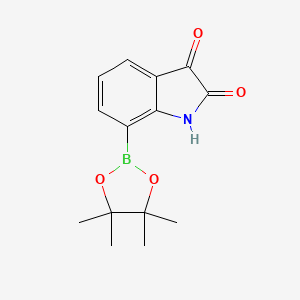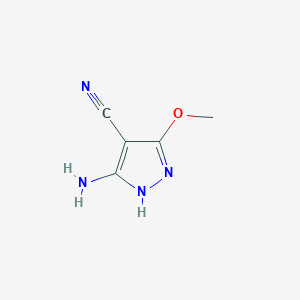
1-(4-fluorobenzyl)-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-fluorobenzyl)-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C28H20FN3O3 and its molecular weight is 465.484. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Mechanism Insights and Synthetic Applications
The transformation of phenolic compounds under methanogenic conditions has been explored, highlighting the potential of certain compounds in environmental remediation processes. A study showed that phenol and its derivatives undergo carboxylation and dehydroxylation to form benzoate and methylbenzoic acid, respectively, under specific anaerobic conditions. This reaction pathway suggests potential applications in bioremediation by exploiting microbial consortia for the detoxification of phenolic pollutants (Bisaillon et al., 1993).
In the realm of antibacterial agents, pyridonecarboxylic acids have been synthesized and tested for their efficacy against various bacterial strains. The structural modification of these compounds, including the introduction of a 1,8-naphthyridine moiety, demonstrated significant antibacterial activity, suggesting their utility in developing new antibacterial drugs (Egawa et al., 1984).
Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, including compounds with structural similarities to 1-(4-fluorobenzyl)-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide, have been synthesized and evaluated for their cytotoxic activity. These compounds have shown potent cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents (Deady et al., 2005).
Kinase Inhibition and Cancer Therapy
The discovery of selective and orally efficacious inhibitors of the Met kinase superfamily, with structural features akin to this compound, showcases the application in targeted cancer therapy. These inhibitors have demonstrated significant tumor stasis in preclinical models, underscoring their potential in treating cancers driven by Met kinase dysregulation (Schroeder et al., 2009).
Material Science Applications
In material science, the synthesis and characterization of polymers and polyamides derived from aromatic dicarboxylic acids, including those related to this compound, have been reported. These materials exhibit remarkable thermal stability and mechanical properties, suitable for high-performance applications (Hsiao & Liou, 1998).
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-oxo-N-(4-phenoxyphenyl)-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20FN3O3/c29-21-10-8-19(9-11-21)18-32-26-20(5-4-16-30-26)17-25(28(32)34)27(33)31-22-12-14-24(15-13-22)35-23-6-2-1-3-7-23/h1-17H,18H2,(H,31,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUZFWBAWCTNFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B2366818.png)
![3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2366819.png)
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2366821.png)
![2-[5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3,4-thiadiazol-2-yl]acetic acid](/img/structure/B2366823.png)


![4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid](/img/structure/B2366828.png)


![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2366834.png)


